molecular formula C12H15N3O B2396042 N-[[3-(Dimethylamino)pyridin-2-yl]methyl]but-2-ynamide CAS No. 2411273-82-8

N-[[3-(Dimethylamino)pyridin-2-yl]methyl]but-2-ynamide

Cat. No. B2396042
M. Wt: 217.272
InChI Key: YRUZPRSBTKETIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[3-(Dimethylamino)pyridin-2-yl]methyl]but-2-ynamide, also known as DMABN, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical properties, which make it a valuable tool for studying various biochemical and physiological processes. In

Mechanism Of Action

The mechanism of action of N-[[3-(Dimethylamino)pyridin-2-yl]methyl]but-2-ynamide involves the activation of protein kinase C, which leads to the phosphorylation of various substrates, including ion channels and other signaling molecules. This, in turn, leads to changes in cellular function and gene expression, which can have a wide range of physiological effects.

Biochemical And Physiological Effects

N-[[3-(Dimethylamino)pyridin-2-yl]methyl]but-2-ynamide has been shown to have a wide range of biochemical and physiological effects, including the modulation of ion channels, the activation of protein kinase C, and the regulation of gene expression. These effects can have important implications for various physiological processes, including neuronal and cardiac function, cell growth and differentiation, and immune function.

Advantages And Limitations For Lab Experiments

N-[[3-(Dimethylamino)pyridin-2-yl]methyl]but-2-ynamide has several advantages for use in lab experiments, including its ability to activate specific enzymes and modulate ion channels, which makes it a valuable tool for studying various biochemical and physiological processes. However, there are also limitations to its use, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for research on N-[[3-(Dimethylamino)pyridin-2-yl]methyl]but-2-ynamide, including the development of new synthetic methods for producing this compound, the identification of new targets for its activity, and the investigation of its potential applications in the treatment of various diseases, including cancer and neurological disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-[[3-(Dimethylamino)pyridin-2-yl]methyl]but-2-ynamide and its potential limitations for use in lab experiments.
Conclusion:
In conclusion, N-[[3-(Dimethylamino)pyridin-2-yl]methyl]but-2-ynamide is a valuable tool for studying various biochemical and physiological processes. Its unique chemical properties make it a valuable tool for activating specific enzymes and modulating ion channels, which has important implications for various physiological processes. However, its potential toxicity and limitations for use in lab experiments must be carefully considered. Further research is needed to fully understand the potential applications of N-[[3-(Dimethylamino)pyridin-2-yl]methyl]but-2-ynamide in the treatment of various diseases and to identify new targets for its activity.

Synthesis Methods

N-[[3-(Dimethylamino)pyridin-2-yl]methyl]but-2-ynamide can be synthesized using a variety of methods, including the reaction of 3-(dimethylamino)pyridine with propargyl bromide in the presence of a base, such as potassium carbonate. The resulting product is then treated with acetic anhydride to obtain N-[[3-(Dimethylamino)pyridin-2-yl]methyl]but-2-ynamide. Other methods for synthesizing N-[[3-(Dimethylamino)pyridin-2-yl]methyl]but-2-ynamide include the reaction of 3-(dimethylamino)pyridine with propargyl alcohol in the presence of a catalyst, such as copper (I) iodide.

Scientific Research Applications

N-[[3-(Dimethylamino)pyridin-2-yl]methyl]but-2-ynamide has been extensively studied for its potential applications in scientific research. This compound is known for its ability to activate certain enzymes, such as protein kinase C, which play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. N-[[3-(Dimethylamino)pyridin-2-yl]methyl]but-2-ynamide has also been shown to modulate the activity of ion channels, which are important for the regulation of neuronal and cardiac function.

properties

IUPAC Name

N-[[3-(dimethylamino)pyridin-2-yl]methyl]but-2-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-4-6-12(16)14-9-10-11(15(2)3)7-5-8-13-10/h5,7-8H,9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUZPRSBTKETIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1=C(C=CC=N1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[3-(Dimethylamino)pyridin-2-yl]methyl]but-2-ynamide

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